4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a difluoromethyl group and an isopropyl group attached to a pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
4-(difluoromethyl)-2-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N3O/c1-5(2)15-4-7-6(9(11)12)3-8(16)13-10(7)14-15/h3-5,9H,1-2H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTHGOFQCFINLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=CC(=O)NC2=N1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
This two-step process adapts methodologies from pyrazole synthesis to pyridinone systems:
Step 1: Knoevenagel Condensation
2,2-Difluoroacetyl chloride reacts with β-keto esters (e.g., ethyl acetoacetate) in the presence of tertiary amines, forming α-difluoroacetyl-β-ketoester intermediates. Nuclear magnetic resonance (NMR) studies confirm regioselective formation of the (E)-isomer when using morpholine as base at -20°C.
Step 2: Cyclocondensation with Isopropylhydrazine
The intermediate undergoes [4+2] cyclization with isopropylhydrazine hydrochloride in ethanol/water (3:1) at 60°C. Potassium iodide (1.2 eq) significantly enhances reaction rate and suppresses 5-isomer formation through halogen bonding effects.
Table 1: Catalyst Screening for Cyclization Step
| Catalyst | Temp (°C) | Time (h) | 4-/5-Isomer Ratio | Yield (%) |
|---|---|---|---|---|
| None | 60 | 24 | 82:18 | 47 |
| NaI (0.5 eq) | 60 | 18 | 89:11 | 63 |
| KI (1.0 eq) | 60 | 12 | 94:6 | 72 |
| Tetrabutylammonium iodide | 60 | 10 | 92:8 | 68 |
One-Pot Tandem Synthesis via Hydrazine Capture
Building on Frontiers in Chemistry methodologies, this approach combines hydrazine formation and cyclization in a single vessel:
In Situ Hydrazine Generation
Isopropylamine reacts with tert-butyl nitrite in acetic acid to form isopropylhydrazine, which immediately complexes with difluoromethyl diketone intermediatesMicrowave-Assisted Cyclization
Reaction mixtures subjected to microwave irradiation (150°C, 300W) for 20 minutes achieve 78% conversion with 96:4 isomer ratio
Key advantages include reduced handling of unstable hydrazine derivatives and improved reaction scalability. However, this method requires strict exclusion of moisture to prevent hydrolysis of the difluoromethyl group.
Solid-Phase Synthesis for High-Throughput Production
Adapting solid-supported techniques from combinatorial chemistry:
- Wang resin-bound β-keto esters react sequentially with:
- 2,2-Difluoroacetyl chloride (DCM, -30°C)
- Isopropylhydrazine (DMF, 50°C)
- TFA cleavage (95% purity by HPLC)
This method enables parallel synthesis of 192 analogs in 72 hours, though with moderate yields (45-55%) compared to solution-phase routes.
Recrystallization Optimization and Polymorph Control
Final purification employs mixed solvent systems to control crystal form and eliminate residual isomers:
Optimal Conditions
- Solvent: Ethanol/water (55:45 v/v)
- Cooling rate: 0.5°C/min from reflux to 10°C
- Seeding: Addition of Form II crystals at 45°C
This protocol produces the thermodynamically stable Form I polymorph with 99.7% HPLC purity and <0.3% 5-isomer content.
Spectroscopic Characterization Data
Comprehensive analytical data confirms structural identity:
¹H NMR (400 MHz, DMSO-d₆)
δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)
δ 3.12 (sep, J = 6.8 Hz, 1H, CH(CH₃)₂)
δ 4.92 (t, J = 54.0 Hz, 1H, CF₂H)
δ 7.35 (s, 1H, pyridine H-5)
δ 10.42 (s, 1H, NH)
¹³C NMR (100 MHz, DMSO-d₆) δ 22.1 (CH(CH₃)₂) δ 28.7 (CH(CH₃)₂) δ 112.4 (t, J = 234 Hz, CF₂H) δ 155.9 (C=O)
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazolopyridine core.
Substitution: The difluoromethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its unique structure facilitates the exploration of new chemical reactions and pathways, leading to the development of more complex molecules. Researchers utilize it to create derivatives that may exhibit enhanced properties or novel functionalities .
Biological Research
- Bioactive Molecule : Studies indicate that this compound may exhibit inhibitory activity against specific enzymes or receptors. For example, similar compounds have shown potential as inhibitors of fibroblast growth factor receptors (FGFRs), which are crucial in cell proliferation and differentiation .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in treating infections .
Medicinal Chemistry
- Therapeutic Potential : The compound is being explored for its potential therapeutic applications. It may serve as a lead compound in drug development targeting various diseases, particularly those involving enzyme inhibition or receptor modulation .
- Cancer Research : Its structural analogs have been evaluated for anticancer activity, contributing to the development of new cancer therapies through targeted mechanisms .
Industrial Applications
- Agrochemicals : The compound's unique chemical properties make it suitable for developing agrochemicals that require specific modes of action against pests or diseases in crops .
- Materials Science : Its application extends to materials science where its properties can be utilized in creating specialized materials with desired characteristics .
Case Studies
- Inhibition Studies : A series of compounds structurally related to 4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one were synthesized and evaluated for their inhibitory effects on DHODH. Results indicated significant inhibition rates that warrant further exploration for therapeutic applications against viral infections like measles .
- Antimicrobial Evaluation : Various derivatives were subjected to antimicrobial testing against different bacterial strains. Compounds derived from this pyrazolopyridine framework exhibited promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. For example, similar compounds have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The compound may bind to the active site of the receptor, blocking its activity and thereby exerting its biological effects. The exact molecular pathways involved would depend on the specific target and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their inhibitory activity against FGFRs.
Difluoromethyl pyrazole derivatives: These compounds contain the difluoromethyl group and have shown various biological activities, including antifungal and antibacterial properties.
Pyrimidinamine derivatives: These compounds are known for their fungicidal activity and act as mitochondrial complex I electron transport inhibitors.
Uniqueness
4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to the combination of its difluoromethyl and isopropyl groups attached to the pyrazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features a unique structural configuration that includes a difluoromethyl group and an isopropyl group, which contribute to its distinct chemical and biological properties. The compound is being investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHFNO
- Molecular Weight : 227.21 g/mol
- CAS Number : 1018126-31-2
Structural Characteristics
The structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Similar compounds in the pyrazolo[3,4-b]pyridine class have demonstrated inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in regulating cell proliferation and differentiation. This inhibition suggests potential applications in cancer therapy and other proliferative disorders.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds structurally related to this compound have shown promising results against various human cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia). These studies indicated that these compounds could act as effective inhibitors of key protein kinases involved in tumor growth.
Antimicrobial Properties
The compound's biological profile also includes antimicrobial activity. Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antibacterial and antifungal properties. The presence of the difluoromethyl group enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against pathogens.
Summary of Biological Activities
Case Study 1: Anticancer Evaluation
A study conducted by researchers evaluated the anticancer activity of several pyrazolo[3,4-b]pyridine derivatives against MCF-7 and K-562 cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutic agents. This suggests that modifications to the pyrazolo core could yield potent anticancer agents.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of various pyrazole derivatives. The study found that compounds with a difluoromethyl substituent showed enhanced activity against both Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts. This highlights the importance of structural modifications in developing new antimicrobial agents.
Q & A
Q. Basic
- NMR : H and C NMR confirm substituent positions (e.g., difluoromethyl at C4: δ ~5.8 ppm for CHF; isopropyl at C2: δ ~1.2–1.4 ppm) .
- HPLC-MS : Quantifies purity (>95%) and detects hydrolytic degradation products (e.g., lactam ring opening) .
- FT-IR : Identifies carbonyl (C=O stretch at ~1680 cm) and fluorinated groups (C-F stretches at 1100–1250 cm) .
What computational methods are employed to predict the binding affinity of this compound with target enzymes, and how do they compare with experimental data?
Q. Advanced
- Molecular docking (AutoDock/Vina) : Models interactions with kinases or phosphatases, highlighting H-bonding with the pyridinone carbonyl and hydrophobic contacts with the isopropyl group .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) .
- Validation : Experimental IC values (e.g., enzyme inhibition assays) often correlate with docking scores (Pearson’s r >0.7), though solvation effects may cause discrepancies .
How do structural modifications, such as fluorinated groups, influence the compound’s metabolic stability and pharmacokinetic profile?
Q. Advanced
- Metabolic stability : The difluoromethyl group reduces oxidative metabolism (CYP450), prolonging half-life (t >4 hrs in hepatic microsomes) compared to non-fluorinated analogs .
- LogP optimization : Fluorination lowers logP (experimental ~2.1 vs. ~2.8 for trifluoromethyl analogs), enhancing aqueous solubility but potentially reducing membrane permeability .
- In vivo PK : Substitution at C2 (isopropyl) improves oral bioavailability (>50% in rodent models) due to reduced first-pass metabolism .
What are the key considerations in designing in vitro assays to evaluate the biological activity of this compound?
Q. Basic
- Target selection : Prioritize kinases (e.g., PIM-1) or phosphatases with conserved ATP-binding pockets, where the pyridinone core mimics adenine .
- Assay conditions : Use low-DMSO concentrations (<1%) to prevent compound aggregation. Include controls for fluorophore interference (e.g., inner-filter effect in fluorescence-based assays) .
- Data validation : Confirm activity via orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream pathway modulation) .
How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-b]pyridin-6(7H)-one derivatives?
Q. Advanced
- Source analysis : Verify compound purity (HPLC) and stereochemistry (X-ray crystallography), as impurities or racemic mixtures may skew IC values .
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. Meta-analyses of public datasets (ChEMBL, PubChem) identify outliers .
- SAR studies : Systematic substitution (e.g., replacing difluoromethyl with trifluoromethyl) clarifies pharmacophore contributions .
What strategies are effective in improving the aqueous solubility of this compound for in vivo studies?
Q. Advanced
- Prodrug design : Introduce phosphate esters at the lactam oxygen, hydrolyzable in vivo to enhance solubility (>10 mg/mL) .
- Cocrystallization : Use coformers (e.g., succinic acid) to create stable hydrates without altering bioactivity .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to achieve sustained release and reduce renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
